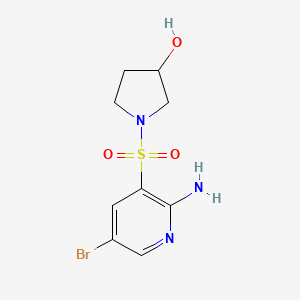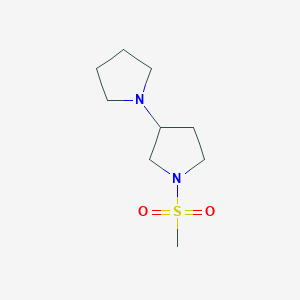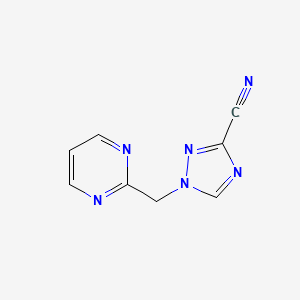![molecular formula C13H21NO B7568628 [2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
[2-(3,3-Dimethylbutylamino)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,3-Dimethylbutylamino)phenyl]methanol, also known as DMBA, is a synthetic compound that has been widely used in scientific research. The compound belongs to the class of beta-adrenergic agonists and has been found to have various biochemical and physiological effects.
作用机制
[2-(3,3-Dimethylbutylamino)phenyl]methanol acts as a selective beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. The binding of [2-(3,3-Dimethylbutylamino)phenyl]methanol to beta-adrenergic receptors activates the cyclic adenosine monophosphate (cAMP) pathway, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to the various biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol.
Biochemical and Physiological Effects:
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been found to have various biochemical and physiological effects, including bronchodilation, vasodilation, and increased heart rate. The compound has also been found to increase the release of insulin and glucagon, leading to increased blood glucose levels. [2-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potent lipolytic effects, leading to the breakdown of fats in the body.
实验室实验的优点和局限性
[2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, which allows for the study of specific physiological pathways. However, [2-(3,3-Dimethylbutylamino)phenyl]methanol has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
未来方向
There are several future directions for the study of [2-(3,3-Dimethylbutylamino)phenyl]methanol, including its potential use as a therapeutic agent for asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol may also have potential as a weight loss agent due to its lipolytic effects. The compound may also be studied for its effects on insulin resistance and diabetes. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
Conclusion:
[2-(3,3-Dimethylbutylamino)phenyl]methanol is a synthetic compound that has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has potent bronchodilator effects and has been used to study the mechanisms of asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure. While [2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, the compound also has some limitations, including its potential toxicity and the need for careful dosing in animal studies. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
合成方法
[2-(3,3-Dimethylbutylamino)phenyl]methanol can be synthesized by reacting 3,3-dimethylbutylamine with benzaldehyde in the presence of a catalyst. The reaction yields [2-(3,3-Dimethylbutylamino)phenyl]methanol, which can be purified by recrystallization.
科学研究应用
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been extensively used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has been found to have potent bronchodilator effects and has been used to study the mechanisms of asthma and chronic obstructive pulmonary disease (COPD). [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure.
属性
IUPAC Name |
[2-(3,3-dimethylbutylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)8-9-14-12-7-5-4-6-11(12)10-15/h4-7,14-15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQHLEPYQIZEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)




![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)


![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)